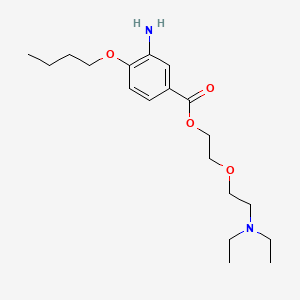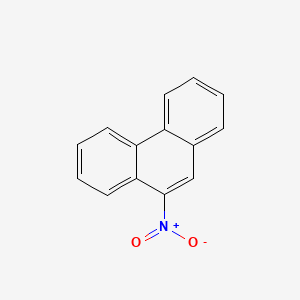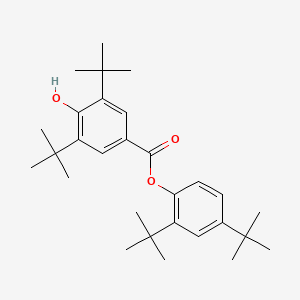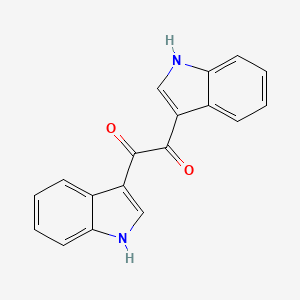
Betoxycaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betoxycaine is a local anesthetic compound known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. Its chemical name is 3-Amino-4-butoxybenzoic acid 2-[2-(diethylamino)ethoxy]ethyl ester, and it has the molecular formula C19H32N2O4. This compound is primarily used in medical settings for its anesthetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betoxycaine involves several steps, starting from the basic aromatic compounds. One common synthetic route includes the esterification of 3-amino-4-butoxybenzoic acid with 2-(2-diethylaminoethoxy)ethanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors where the esterification process is optimized for yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Betoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur on the aromatic ring or the ester group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Betoxycaine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: this compound is used in studies involving nerve conduction and pain pathways.
Medicine: Its primary application is as a local anesthetic in various surgical procedures.
Industry: this compound is used in the formulation of topical anesthetic creams and gels.
Wirkmechanismus
Betoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This blockade is achieved by the binding of this compound to specific sites within the sodium channel, thereby stabilizing the channel in its inactive state. This action effectively numbs the targeted area, providing pain relief during surgical procedures.
Vergleich Mit ähnlichen Verbindungen
Lidocaine: Known for its rapid onset and intermediate duration of action.
Bupivacaine: Noted for its long duration of action, making it suitable for prolonged surgical procedures.
Procaine: One of the earliest local anesthetics, with a shorter duration of action compared to Betoxycaine.
This compound’s unique structure allows for specific applications where its particular pharmacokinetic profile is advantageous.
Eigenschaften
CAS-Nummer |
3818-62-0 |
|---|---|
Molekularformel |
C19H32N2O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |
InChI |
InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |
InChI-Schlüssel |
CXYOBRKOFHQONJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |
Key on ui other cas no. |
3818-62-0 |
Synonyme |
ethoxycaine bethoxycaine monohydrochloride millicaine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)




![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
